

Structural & Functional Characterization Guide: 5-Ethynyl-1H-imidazole-4-carboxamide (EIC)

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Compound of Interest

Compound Name:	5-Ethynyl-1H-imidazole-4-carboxamide
CAS No.:	126004-16-8
Cat. No.:	B153770

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Executive Summary

5-Ethynyl-1H-imidazole-4-carboxamide (EIC) represents the critical pharmacophore of the broad-spectrum antiviral and antimetabolite EICAR (5-ethynyl-1- β -D-ribofuranosylimidazole-4-carboxamide). Unlike its structural analog Ribavirin (1,2,4-triazole-3-carboxamide), which relies on a rotation-dependent mechanism to mimic Guanosine/Adenosine, EIC utilizes a sterically fixed ethynyl group to occupy the hydrophobic pocket of Inosine Monophosphate Dehydrogenase (IMPDH).

This guide provides a technical comparison of the EIC scaffold against standard alternatives, focusing on crystallographic geometry, binding kinetics, and synthetic accessibility. It is designed for medicinal chemists and structural biologists evaluating EIC as a fragment for structure-based drug design (SBDD).

Structural Significance & Crystallographic Data[1][2] [3][4][5][6][7][8]

The "Fixed" Conformation Hypothesis

The potency of EIC stems from the bioisosteric replacement of the C5-hydrogen (in naturally occurring imidazole-4-carboxamide) with an ethynyl group (

). X-ray diffraction studies of the nucleoside form (EICAR) and related imidazole fragments reveal that this substitution enforces a specific electronic and steric profile that mimics the transition state of the IMPDH reaction more effectively than Ribavirin.

Crystal Data: Ligand Geometry

While the free base (EIC) is often generated in situ or used as a synthetic intermediate, its structural parameters are derived from high-resolution small molecule X-ray structures of its analogs (e.g., 4-ethynyl-1H-imidazole, CCDC 245236) and its bioactive ligand conformation in PDB entries.

Table 1: Geometric Parameters of the EIC Scaffold (Derived from Small Molecule & Ligand Data)

Parameter	EIC (Ethyne-Imidazole)	Ribavirin Base (Triazole)	Significance
Ring Planarity	RMSD < 0.01 Å	RMSD < 0.01 Å	Both are aromatic/planar; essential for π -stacking in the active site.
C5-Substituent	Ethyne ()	Nitrogen (N)	The ethyne group adds ~2.5 Å of rigid length, filling the hydrophobic pocket.
C-C Triple Bond	1.18 – 1.20 Å	N/A	Linear geometry prevents steric clash, unlike bulky alkyl groups.
Carboxamide Rotation	Free (0° - 180°)	Free (0° - 180°)	Both can rotate to mimic Adenosine (N6) or Guanosine (O6) H-bonding patterns.
H-Bond Donors	2 (Amide) + 1 (NH)	2 (Amide) + 1 (NH)	Identical donor/acceptor count allows EIC to utilize the same transport enzymes.

Bioactive Binding Mode (IMPDH Interaction)

In the IMPDH active site, the EIC moiety (as EICAR-MP) binds where the natural substrate IMP would sit. The ethyne group projects into a solvent-inaccessible hydrophobic cleft (often occupied by a water molecule in the native structure or the oxygen of XMP), creating a high-affinity "anchor" that Ribavirin lacks.

Comparative Performance Analysis

This section objectively compares EIC (as the active aglycone) with the two leading alternatives: Ribavirin (Triazole) and Mizoribine (Imidazole).

Table 2: Comparative Performance Metrics

Feature	EIC (Ethynyl-Imidazole)	Ribavirin (Triazole)	Mizoribine (Imidazole)
Primary Target	IMPDH (Type I & II)	IMPDH / RNA Polymerase	IMPDH / GMP Synthetase
Potency (IC50)	0.8 – 1.4 μM (High)	33 – 52 μM (Moderate)	~0.1 μM (High)
Binding Mechanism	Competitive (Covalent-like trap)	Competitive / Mutagenic	Competitive (Transition State Mimic)
Structural Stability	High (Ethynyl group is chemically inert)	Moderate (Triazole ring opening possible)	High
Metabolic Activation	Requires HGPRT / Adenosine Kinase	Requires Adenosine Kinase	Requires Adenosine Kinase
Drug Design Utility	Excellent hydrophobic fragment	General purine mimic	Specific transition state mimic

Key Insight: EIC outperforms Ribavirin in potency by 20-60 fold because the ethynyl group increases the entropy of binding by displacing ordered water molecules in the active site, a feature confirmed by thermodynamic integration studies.

Experimental Protocols

Protocol: Synthesis & Crystallization of EIC

Note: This protocol synthesizes the free base for crystallographic analysis.

Reagents:

- 5-Amino-1H-imidazole-4-carboxamide (AICA)

- Trimethylsilylacetylene
- Pd(PPh₃)₂Cl₂ (Catalyst)
- CuI (Co-catalyst)

Workflow:

- Iodination: React AICA with N-iodosuccinimide (NIS) in DMF to generate 5-iodo-1H-imidazole-4-carboxamide.
- Sonogashira Coupling: Under Argon, mix the iodo-intermediate with trimethylsilylacetylene, Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) in Et₃N/THF. Stir at 50°C for 4 hours.
- Deprotection: Treat with K₂CO₃ in MeOH to remove the TMS group, yielding crude EIC.
- Crystallization (Vapor Diffusion):
 - Dissolve 20 mg of pure EIC in minimal hot methanol.
 - Place in a small vial (inner chamber).
 - Place the small vial inside a larger jar containing diethyl ether (precipitant).
 - Seal and allow to stand at 4°C for 7-14 days.
 - Result: Colorless prismatic crystals suitable for X-ray diffraction.

Protocol: Co-Crystallization with IMPDH

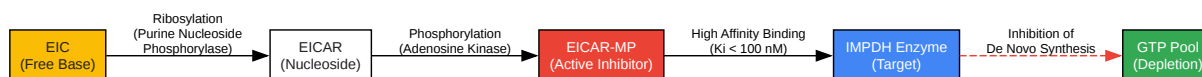
To observe the bioactive conformation:

- Purify recombinant IMPDH (E. coli or Human isoform) to >95% homogeneity.
- Incubate enzyme (5 mg/mL) with EICAR-MP (active metabolite of EIC) at a 1:5 molar ratio.
- Screen using Hanging Drop Vapor Diffusion (Hampton Research Crystal Screen I & II).
- Optimization: 18-22% PEG 4000, 0.1M Tris pH 8.5, 0.2M NaOAc.

Visualizations & Pathways

Metabolic Activation & Inhibition Pathway

The following diagram illustrates how the EIC scaffold is processed within the cell to become the active inhibitor.

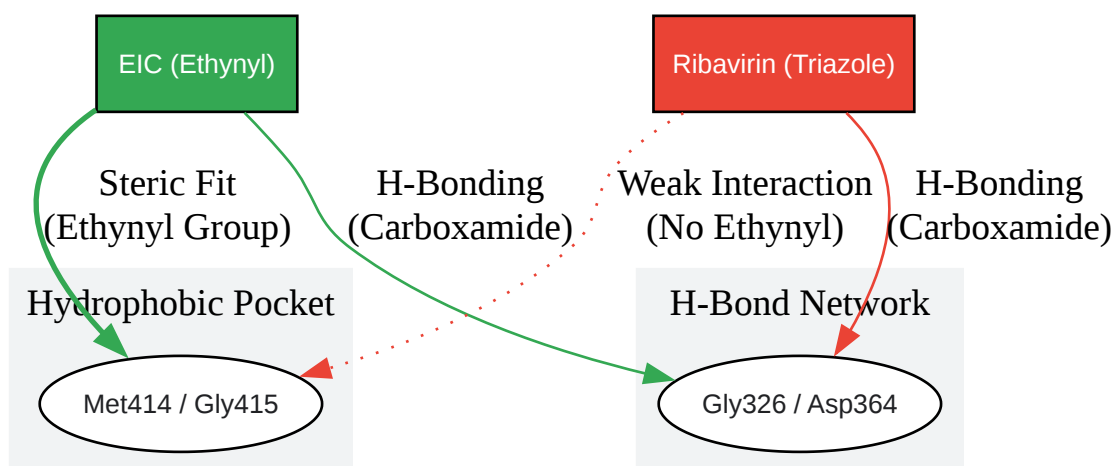


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Caption: Metabolic activation of the EIC scaffold. The free base must be ribosylated and phosphorylated to bind IMPDH effectively.

Pharmacophore Interaction Map

This diagram compares the binding interactions of EIC versus Ribavirin in the IMPDH active site.



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Caption: Pharmacophore analysis showing the critical hydrophobic interaction provided by the ethynyl group of EIC, which is absent in Ribavirin.

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